3-Ethyladamantan-1-ol
Overview
Description
3-Ethyladamantan-1-ol is a chemical compound with the CAS Number: 15598-87-5 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 3-Ethyladamantan-1-ol involves various chemical reactions. For instance, one method involves attaching alcohols to isocyanates . Another method involves the reaction of substituted benzenes, naphthalenes, and 2- and 3-phenyl-1-benzofurans with adamantan-1-ol in trifluoroacetic acid .Molecular Structure Analysis
The molecular formula of 3-Ethyladamantan-1-ol is C12H20O . This information can be used to analyze its molecular structure.Chemical Reactions Analysis
3-Ethyladamantan-1-ol can undergo various chemical reactions. For example, it can react with substituted benzenes, naphthalenes, and 2- and 3-phenyl-1-benzofurans in trifluoroacetic acid to form the corresponding mono-and diadamantylsubstituted aromatic compounds .Scientific Research Applications
Specific Scientific Field
This research falls under the field of Pharmaceutical Chemistry .
Summary of the Application
Ethyl (3-ethyladamant-1-yl)carbamate has been found to have high antiviral activity against herpes simplex virus, vaccinia viruses, and adenovirus .
Methods of Application or Experimental Procedures
The compound was applied simultaneously with acycloguanosine (ACG), a common antiviral drug, to cell cultures infected with the herpesvirus . The study also involved the use of laboratory animals with experimental herpesvirus neuroinfection .
Results or Outcomes
The simultaneous application of Ethyl (3-ethyladamant-1-yl)carbamate and ACG increased the inhibition of herpesvirus reproduction in cell cultures and decreased the mortality of laboratory animals with experimental herpesvirus neuroinfection compared with the use of each substance alone . The compound was found to be low-toxicity, and its acute intragastric LD50 for white mice was 1831.8 mg/kg .
properties
IUPAC Name |
3-ethyladamantan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10,13H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFGNNHKXSJWFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392803 | |
Record name | 3-ethyladamantan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyladamantan-1-ol | |
CAS RN |
15598-87-5 | |
Record name | 3-ethyladamantan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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